3-Penten-2-one, 3-ethoxy-4-methyl- (9CI)
Description
Chemical Identity and Nomenclature
3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) is formally identified by its catalog number EVT-1451172 and represents a well-characterized organic compound within contemporary chemical databases. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the "9CI" designation indicates the ninth collective index naming system utilized by Chemical Abstracts Service. This naming convention provides precise structural information, indicating that the compound contains a five-carbon ketone backbone with a double bond positioned between carbons three and four, an ethoxy substituent at the third carbon position, and a methyl group attached to the fourth carbon.
The molecular architecture of 3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) can be represented through its structural formula, which reveals the positioning of functional groups critical to its chemical behavior. The compound belongs to the broader class of substituted pentenones, where the ketone functional group at the second carbon position provides the primary site for chemical reactivity. The ethoxy group (-O-CH2-CH3) at position three introduces additional complexity to the molecule, creating possibilities for various chemical transformations and conferring specific physical properties that distinguish it from simpler ketone compounds.
The compound's molecular weight of approximately 142.20 grams per mole reflects its moderate size within the spectrum of organic compounds utilized in synthetic chemistry applications. This molecular weight positions the compound as sufficiently complex to exhibit interesting chemical properties while remaining manageable for laboratory synthesis and purification procedures. The specific arrangement of substituents around the pentene backbone creates asymmetric centers that may contribute to stereochemical considerations in synthetic applications.
Historical Context in Organic Chemistry Research
The development and characterization of compounds like 3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) can be traced to fundamental advances in organic synthetic methodology, particularly the establishment of aldol condensation reactions as reliable carbon-carbon bond-forming strategies. The aldol condensation reaction, first introduced by Charles Adolphe Wurtz in 1872 when he prepared β-hydroxy aldehyde from acetaldehyde, laid the groundwork for synthesizing complex ketone compounds with multiple substituents. Wurtz's pioneering work in organic chemistry, including his discoveries of ethylamine, ethylene glycol, and the aldol reaction itself, established fundamental principles that continue to influence the synthesis of modern organic compounds.
The historical significance of aldol condensation reactions in the context of compounds like 3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) lies in the mechanism's ability to create carbon-carbon bonds while introducing functional group complexity. The aldol condensation process involves enolate ion formation followed by nucleophilic attack on carbonyl compounds, ultimately leading to β-hydroxy carbonyl products that can undergo dehydration to yield α,β-unsaturated systems. This methodology has proven particularly valuable for synthesizing substituted pentenones, where precise control of substituent positioning requires sophisticated synthetic planning.
Research into aliphatic ketones containing ethoxy and methyl substituents has evolved significantly since the early foundations established by Wurtz and his contemporaries. Modern synthetic approaches have expanded beyond classical aldol methodology to incorporate advanced catalytic systems and reaction conditions that enable more selective transformations. The development of solid acid catalysts for promoting aldol condensation reactions has particularly enhanced the efficiency of synthesizing complex ketone compounds while minimizing by-product formation, directly benefiting the preparation of compounds like 3-Penten-2-one, 3-ethoxy-4-methyl- (9CI).
Position Within Aliphatic Ketone Classifications
3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) occupies a specific position within the broader classification system of aliphatic ketones, representing a sophisticated example of substituted ketone compounds that extend beyond simple symmetric ketones. Aliphatic ketones are fundamentally defined as organic compounds composed entirely of carbon and hydrogen atoms with ketone functional groups, where neither substituent attached to the carbonyl carbon contains aromatic components. This classification distinguishes aliphatic ketones from their aromatic counterparts and establishes fundamental parameters for their chemical behavior and applications.
Within the aliphatic ketone classification system, 3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) represents an advanced example of unsymmetrical ketones, where the two carbon-containing groups attached to the carbonyl carbon differ significantly in structure and complexity. This contrasts with simple or symmetrical ketones, where identical alkyl groups are bonded to the carbonyl carbon, creating more predictable chemical behavior. The presence of both ethoxy and alkyl substituents in 3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) introduces additional complexity that influences its reactivity patterns and potential synthetic applications.
The compound's classification as an aliphatic ketone with unsaturated character places it within the specialized subcategory of enones, which are compounds containing ketone functional groups conjugated with carbon-carbon double bonds. This structural feature creates α,β-unsaturated carbonyl systems that exhibit distinctive reactivity patterns, including susceptibility to nucleophilic attack at the β-carbon position through vinylogous reactivity mechanisms. Such reactivity patterns distinguish compounds like 3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) from saturated aliphatic ketones and expand their utility in synthetic organic chemistry.
| Classification Parameter | 3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) Characteristics |
|---|---|
| Primary Classification | Aliphatic Ketone |
| Symmetry Type | Unsymmetrical/Mixed Ketone |
| Saturation Level | α,β-Unsaturated (Enone) |
| Molecular Weight | ~142.20 g/mol |
| Functional Groups | Ketone, Ethoxy, Methyl, Alkene |
| Structural Complexity | Multi-substituted Pentenone |
The position of 3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) within aliphatic ketone classifications also reflects its potential applications in fragrance chemistry, where the compound has been noted for its utility in creating woody fragrance ingredients. This application profile aligns with broader trends in aliphatic ketone utilization, where compounds with moderate molecular weights and specific substituent patterns often exhibit desirable olfactory properties. The combination of ketone functionality with ethoxy and methyl substituents creates a molecular architecture that balances volatility with stability, making it suitable for fragrance formulation applications.
Properties
CAS No. |
161974-20-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.198 |
IUPAC Name |
3-ethoxy-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-5-10-8(6(2)3)7(4)9/h5H2,1-4H3 |
InChI Key |
VKSFJNSCECYFRE-UHFFFAOYSA-N |
SMILES |
CCOC(=C(C)C)C(=O)C |
Synonyms |
3-Penten-2-one, 3-ethoxy-4-methyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
-
Synthesis of Fine Chemicals:
- 3-Penten-2-one, 3-ethoxy-4-methyl- is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its reactivity allows it to participate in multiple organic reactions, including aldol condensation and Michael addition reactions.
-
Flavoring and Fragrance Industry:
- The compound is also used in the flavoring and fragrance industry due to its pleasant odor profile. It can be found in formulations for perfumes and food additives.
-
Agrochemical Production:
- In agrochemicals, this compound serves as a precursor for developing herbicides and pesticides. Its derivatives have shown effectiveness in controlling various agricultural pests.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of 3-Penten-2-one, 3-ethoxy-4-methyl- as a starting material for synthesizing bioactive compounds through multi-step organic reactions. The synthesis involved the formation of a key intermediate that was further modified to yield compounds with significant antibacterial properties.
Case Study 2: Development of Eco-Friendly Pesticides
Research highlighted the application of this compound in creating eco-friendly pesticides. The synthesized derivatives exhibited lower toxicity to non-target organisms while maintaining efficacy against target pests, showcasing its potential in sustainable agriculture.
Data Table: Applications Overview
| Application Area | Description | Examples |
|---|---|---|
| Organic Synthesis | Intermediate for fine chemicals | Pharmaceuticals, agrochemicals |
| Flavoring & Fragrance | Component in perfumes and food additives | Flavor enhancers, scent formulations |
| Agrochemical Production | Precursor for herbicides and pesticides | Eco-friendly pesticide formulations |
Research Findings
Several patents have documented the synthesis processes involving 3-Penten-2-one, 3-ethoxy-4-methyl-. For instance, a patent described a method involving aldol condensation using acetaldehyde and methyl ethyl ketone under acidic conditions to produce high yields of this compound . Additionally, advancements in catalytic methods have been reported to enhance the efficiency of its production .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
HOMO-LUMO Gaps and Polarizability
Compared to its constitutional isomer 4-penten-2-one, 3-penten-2-one derivatives exhibit a smaller HOMO-LUMO gap due to enhanced electron delocalization across the conjugated enone system. For example, 3-penten-2-one has a 1.12 eV smaller gap than 4-penten-2-one, attributed to greater p-electron mobility . However, polarizability remains similar among isomers due to identical atomic compositions . Substituents like the ethoxy group in 3-ethoxy-4-methyl-3-penten-2-one may further modulate electronic properties by altering electron density distribution.
Coordination Chemistry
3-Penten-2-one derivatives form complexes with transition metals (e.g., Fe, Cr, Mo, W) via η² or η⁴ coordination modes. Coordination disrupts conjugation between the C=C and C=O bonds, as demonstrated in η²-(3-penten-2-one)Fe(CO)₄ and η⁴-(3-penten-2-one)Cr(CO)₄ complexes . The ethoxy and methyl substituents in 3-ethoxy-4-methyl-3-penten-2-one could sterically hinder metal binding or alter electron donation, influencing catalytic activity.
Physical and Chemical Properties
Boiling Points and Density
- 4-Fluoro-3-methyl-(Z)-3-penten-2-one (CAS 86154-60-1) has a boiling point of 135°C and a density of 0.995 g/cm³, typical for halogenated enones .
- Mesityl Oxide (4-methyl-3-penten-2-one), a simpler analog, has a vapor pressure of 9 mm Hg at 20°C and is water-insoluble .
- The ethoxy group in 3-ethoxy-4-methyl-3-penten-2-one likely increases molecular weight and boiling point compared to non-ether derivatives, though exact data are unavailable.
Solubility and Reactivity
Polar substituents like the hydroxyethylamino group in 4-[(2-hydroxyethyl)amino]-3-penten-2-one (CAS 1522-20-9) enhance solubility in polar solvents, whereas fluorinated or nitro groups (e.g., 3-methyl-4-nitro-(Z)-3-penten-2-one, CAS 169214-62-4) may increase reactivity in electrophilic substitutions .
Flavor and Fragrance
- 3-Penten-2-one, 4-methyl- contributes a fruity aroma in roasted coffee, while 3-pentanone provides an ethereal note .
- The ethoxy group in 3-ethoxy-4-methyl-3-penten-2-one may modify aroma profiles, though specific data are lacking.
Natural Occurrence
Data Table: Key Properties of 3-Penten-2-one Derivatives
Q & A
Q. How can researchers verify the structural identity of 3-ethoxy-4-methyl-3-penten-2-one using spectroscopic methods?
To confirm the compound’s identity, combine NMR spectroscopy (¹H and ¹³C) with mass spectrometry (MS) and infrared (IR) spectroscopy .
- NMR : Analyze the splitting patterns and chemical shifts of the ethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for CH₂) and the methyl substituents (δ ~1.8–2.1 ppm for the ketone-adjacent methyl). The α,β-unsaturated ketone system (C=O and conjugated double bond) will show characteristic deshielding .
- MS : Look for the molecular ion peak at m/z 144.21 (C₈H₁₆O₂) and fragmentation patterns, such as loss of the ethoxy group (C₂H₅O, m/z 45) or cleavage at the ketone moiety .
- IR : Confirm the ketone C=O stretch (~1700–1750 cm⁻¹) and ether C-O-C absorption (~1100–1250 cm⁻¹) .
Q. What synthetic routes are recommended for preparing 3-ethoxy-4-methyl-3-penten-2-one?
A common approach involves Claisen-Schmidt condensation between 3-ethoxy-4-methylpentan-2-one and an appropriate aldehyde under basic conditions. Alternatively, oxidation of allylic alcohols or functionalization of preexisting α,β-unsaturated ketones (e.g., via ethoxylation) can be employed . For reproducibility, optimize reaction parameters (temperature, solvent polarity, and catalyst) using design-of-experiments (DoE) frameworks.
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of 3-ethoxy-4-methyl-3-penten-2-one?
Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to model:
- Electron density distribution : Identify electrophilic sites (e.g., the ketone carbonyl) and nucleophilic regions (e.g., the conjugated double bond).
- Reactivity in cycloadditions : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions .
- Solvent effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions, particularly for reactions in polar aprotic media .
Q. What experimental and computational strategies resolve contradictions in observed vs. predicted spectral data for this compound?
Discrepancies in NMR or IR spectra may arise from conformational flexibility (e.g., rotation around the C-O bond in the ethoxy group) or solvent-induced shifts .
- Variable-temperature NMR : Probe dynamic equilibria by acquiring spectra at 25°C to −40°C .
- DFT-based chemical shift predictions : Compare experimental shifts with computed values (e.g., using Gaussian or ORCA) to identify dominant conformers .
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How does the ethoxy substituent influence the compound’s biological activity in macrophage studies?
The ethoxy group enhances lipophilicity , potentially improving membrane permeability in RAW264.7 macrophage models. To assess bioactivity:
Q. What chromatographic methods optimize the separation of 3-ethoxy-4-methyl-3-penten-2-one from complex mixtures?
Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm for ketone absorption).
- Mobile phase : Gradient of acetonitrile/water (60:40 to 90:10) with 0.1% formic acid to enhance peak resolution.
- Validation : Confirm retention time reproducibility and spike recovery in matrices like cell lysates or synthetic reaction mixtures .
Methodological Notes
- Safety : Use PPE (gloves, goggles) due to irritant properties; handle in a fume hood .
- Data repositories : Archive spectral data in platforms like NIH Mass Spectral Data Base for cross-comparison .
- Contradiction management : Apply multi-technique validation (e.g., NMR + MS + DFT) to address ambiguous results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
